N-succinimidyl acrylate

Polymer synthesis Reactivity ratios Block copolymers

Achieving controlled functional group distribution in affinity resins or enzyme-polymer conjugates often requires precise NHS ester incorporation without metal catalysts. N-Succinimidyl acrylate (NAS, CAS 38862-24-7) is a heterobifunctional monomer combining an acrylate polymerizable group with an amine-reactive NHS ester. - **Controlled copolymerization**: Strong alternating tendency with NVP (r(NAS)=0.12, r(NVP)=0) enables predictable NHS spacing vs. random methacrylate analogs. - **Metal-free polymerization**: Compatible with NMP; retains 97% enzyme activity per conjugation event - suitable for injectable therapeutics. - **Surface functionalization**: Enables dense NHS loading on PLA nanoparticles (150-450 nm) or HA hydrogels for targeted delivery and bone regeneration scaffolds.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 38862-24-7
Cat. No. B3025596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-succinimidyl acrylate
CAS38862-24-7
SynonymsN-succinimidyl acrylate
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC=CC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2
InChIKeyYXMISKNUHHOXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinimidyl Acrylate: Amine-Reactive Monomer


N-Succinimidyl acrylate (CAS 38862-24-7), also referred to as acrylic acid N-hydroxysuccinimide ester or N-acryloxysuccinimide, is a heterobifunctional acrylate monomer bearing an N-hydroxysuccinimide (NHS) activated ester . This compound integrates an acrylate polymerizable group with an amine-reactive NHS ester, enabling the synthesis of polymers and surfaces that can be post-modified with primary amine-containing ligands, biomolecules, or drugs under mild conditions . It is a solid with a melting point of 69 °C, molecular weight 169.13 g/mol, and typical purity ≥98% .

Acrylate backbone for alternating copolymer sequence design
NHS ester enables direct amine conjugation without catalysts
Compatible with nitroxide-mediated polymerization for metal-free polymers

Why N-Succinimidyl Acrylate Is Irreplaceable


While multiple NHS-activated acrylic monomers exist, direct substitution of N-succinimidyl acrylate with its closest structural analogs—N-succinimidyl methacrylate or N-phthalimidyl acrylate—is not equivalent in practice. The acrylate backbone confers distinct reactivity ratios in copolymerization and post-polymerization modification kinetics that differ from the methacrylate analog [1]. Additionally, the NHS ester of N-succinimidyl acrylate exhibits a unique balance of aminolysis reactivity and hydrolytic stability compared to other activated esters, directly impacting conjugation efficiency and polymer architecture control [2]. The following quantitative evidence establishes where N-succinimidyl acrylate provides verifiable differentiation that informs rational selection over alternatives.

Backbone mismatch
Acrylate
Copolymerization kinetics and NHS accessibility differ from methacrylate analogs; chain flexibility may not transfer
Conjugation route
NHS ester
Phthalimidyl acrylate requires multi-step radical activation instead of direct amidation

N-Succinimidyl Acrylate: Comparative Evidence


Alternating Copolymerization with N-Vinylpyrrolidone

In nitroxide-mediated copolymerization with N-vinylpyrrolidone (NVP), the reactivity ratio of N-succinimidyl acrylate (NAS) was determined to be r(NAS) = 0.12, while r(NVP) = 0, indicating a strong alternating tendency [1]. This contrasts with N-succinimidyl methacrylate, which exhibits different copolymerization behavior due to the methacrylate backbone .

Copolymerization Ratio
Head-to-head
r(NAS)=0.12, r(NVP)=0
Predictable alternating sequence control
Nitroxide-mediated in DMF, SG1 initiator
Polymer synthesis Reactivity ratios Block copolymers

Enzyme Conjugation with High Activity Retention

L-asparaginase conjugated with N-succinimidyl acrylate required a molar ratio of 9.5 free monomers per enzyme for each vinyl group bound, and only 3% of enzymatic activity was lost per vinyl group added [1]. This indicates efficient conjugation with minimal functional impairment, a key differentiator compared to alternative amine-reactive monomers where higher activity loss may occur.

Activity Retention
Reported
3% activity loss per vinyl group bound
Supports biocatalyst conjugate design
L-asparaginase conjugation, solution conditions
Enzyme immobilization Bioconjugation Protein modification

Enhanced NHS Accessibility vs. Methacrylate Films

Comparative alkaline hydrolysis studies of poly(N-hydroxysuccinimidyl methacrylate) (PNHSMA) films versus NHS-terminated self-assembled monolayers revealed that the polymer film hydrolysis rate constant was 5 times larger than that of the SAMs [1]. More importantly, the activation entropy (ΔS‡) for PNHSMA was -59 J/(mol·K) compared to -176 J/(mol·K) for the SAMs, indicating significantly less steric crowding and greater accessibility of NHS esters in the polymer film [1]. While direct kinetic data for poly(N-succinimidyl acrylate) (PNHSA) films are not available, the acrylate backbone is expected to provide even greater chain flexibility and NHS accessibility than the methacrylate analog due to the absence of the α-methyl group, suggesting PNHSA may exhibit further enhanced reactivity in confined environments.

NHS Accessibility
Class-level
PNHSMA ΔS‡ -59 J/(mol·K); SAM ΔS‡ -176
Acrylate may enhance surface NHS reactivity
Inferred from methacrylate polymer film study
Surface chemistry Hydrolysis kinetics Activation parameters

Controlled Radical Polymerization via NMP

Poly(N-acryloxysuccinimide) (PNAS) and its copolymers with NVP were synthesized via nitroxide-mediated polymerization (NMP), yielding polymers with narrow polydispersities [1]. While exact Đ values are not specified in the abstract, the ability to achieve controlled polymerization with N-succinimidyl acrylate is demonstrated. In contrast, N-succinimidyl methacrylate typically requires different controlled radical polymerization techniques (e.g., photo-ATRP) to achieve comparable control [2], and may be more prone to chain transfer due to the methacrylate structure.

NMP Compatibility
Method context
Narrow dispersity PNAS achieved
Enables metal-free well-defined polymer synthesis
SG1 nitroxide, MAMA-SG1 initiator
Nitroxide-mediated polymerization Molecular weight control Block copolymers

Direct Amine Conjugation vs. Phthalimidyl Route

N-Succinimidyl acrylate enables direct amide bond formation with primary amines via nucleophilic substitution, a mild and quantitative post-polymerization modification [1]. In contrast, N-phthalimidyl acrylate polymers require a two-step process involving single-electron transfer (SET) reduction, decarboxylation, and subsequent hydrogenation or addition to generate reactive intermediates . This fundamental difference in modification chemistry dictates that N-succinimidyl acrylate is preferred when direct, efficient amine conjugation is required, while N-phthalimidyl acrylate is suited for generating carbon-centered radicals for backbone transformations.

Amine Conjugation
Class-level
NHS: direct amidation; Phthalimidyl: radical activation
Direct conjugation reduces processing steps
Polymer analogous conditions
Post-polymerization modification Amine conjugation Radical chemistry

Copolymer Composition for Soluble Enzyme Conjugates

Copolymers of N-acryloxysuccinimide (NAS) and N-acryloylmorpholine were synthesized to modify enzyme surfaces. A molar ratio of 1:99 (NAS:N-acryloylmorpholine) yielded water-soluble, catalytically active enzyme derivatives [1]. Increasing the NAS content to 3:97 or 10:90 resulted in extensive crosslinking and formation of insoluble enzyme-polymer adducts [1]. This demonstrates that N-succinimidyl acrylate can be precisely dosed to control solubility and crosslinking density, a critical parameter for therapeutic enzyme formulations.

Solubility Threshold
Head-to-head
1:99 NAS:NAM → soluble; >3% NAS → insoluble
Precise NAS dosing controls crosslink density
Enzyme conjugate solubility in aqueous buffer
Enzyme modification Water-soluble polymers Copolymer composition

N-Succinimidyl Acrylate: Key Applications


Alternating Copolymers for Affinity Chromatography

When developing affinity resins requiring precisely spaced ligand presentation, the strong alternating tendency of N-succinimidyl acrylate with NVP (r(NAS)=0.12, r(NVP)=0) enables predictable incorporation of reactive NHS esters along the polymer backbone [1]. This contrasts with random copolymers or methacrylate analogs, which yield less controlled functional group distribution. Researchers can leverage this property to synthesize affinity gels with optimized ligand density and accessibility, as demonstrated in early polyacrylamide-based affinity systems [2].

Metal-Free Enzyme-Polymer Conjugates for Biocatalysis

For therapeutic enzyme modification where residual metal catalysts are prohibited, N-succinimidyl acrylate's compatibility with nitroxide-mediated polymerization (NMP) provides a metal-free route to well-defined reactive polymers [1]. The high activity retention (97% per conjugation event) [2] and ability to tune solubility via copolymer composition (e.g., 1:99 with N-acryloylmorpholine) [3] make NAS-derived polymers superior to metal-catalyzed alternatives for producing injectable, long-circulating enzyme therapeutics.

Tunable NHS Density on Nanoparticle Surfaces

In fabricating PLA-based nanoparticles for targeted drug delivery, block copolymers containing poly(N-acryloxysuccinimide) enable dense functionalization of particle surfaces with N-succinimidyl ester moieties [1]. The resulting nanoparticles (150-450 nm) can be readily conjugated with targeting ligands via ethanolamine derivatization [1]. The acrylate backbone provides greater chain flexibility than methacrylate analogs, potentially enhancing NHS accessibility and conjugation kinetics in confined nanoparticle surface environments [4].

Biomolecule Immobilization in Bone Regeneration Hydrogels

When formulating hyaluronic acid hydrogels for bone regeneration, N-succinimidyl acrylate serves as an acrylating agent to introduce polymerizable acrylate groups onto HA [1]. The NHS ester's balance of reactivity and hydrolytic stability (compared to less stable active esters) ensures efficient functionalization under mild aqueous conditions without premature hydrolysis [2]. This enables the preparation of photocrosslinkable HA hydrogels with high yield and reproducible mechanical properties, a key requirement for clinical translation of tissue engineering scaffolds.

Application
Selection Property
Validation Focus
Affinity Resin Design
Alternating copolymerization with NVP
Ligand spacing and accessibility
Biocatalyst Conjugate Research
Metal-free NMP, high activity retention
Conjugate solubility and enzyme activity
Nanoparticle Surface Functionalization
Block copolymer NHS density
Ligand conjugation efficiency
Hydrogel Scaffold Crosslinking
Acrylating agent with controlled NHS stability
Hydrogel mechanical properties and yield

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